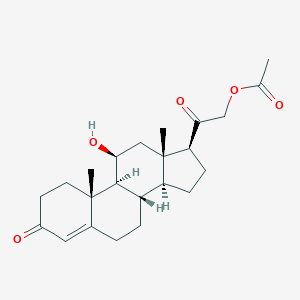

Corticosterone acetate

概要

説明

Corticosterone acetate is a synthetic corticosteroid and a derivative of corticosterone. It is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands. In many species, including amphibians, reptiles, rodents, and birds, corticosterone is a main glucocorticoid involved in the regulation of energy, immune reactions, and stress responses . in humans, cortisol is the primary glucocorticoid, and corticosterone serves mainly as an intermediate in the steroidogenic pathway from pregnenolone to aldosterone .

準備方法

Synthetic Routes and Reaction Conditions: Corticosterone acetate can be synthesized through various chemical pathways. One common method involves the microbial transformation of sapogenins, specifically diosgenin, into corticosteroids. This process combines chemistry and biotechnology, utilizing enzymatic reactions to achieve the desired corticosteroid .

Industrial Production Methods: Industrial synthesis of corticosteroids, including this compound, often involves the use of microbial transformation and enzymatic processes. These methods are advantageous due to their efficiency and ability to produce high yields of the desired product .

化学反応の分析

Hydrolysis to Corticosterone

Corticosterone acetate is hydrolyzed by esterases in vivo, cleaving the acetate group at the C21 position to yield corticosterone and acetic acid . This reaction is essential for its activation, as corticosterone exerts glucocorticoid effects.

Reaction:

this compound + H₂O → Corticosterone + Acetic acid

Enzymatic Drivers:

-

Inhibition: Carbenoxolone (11β-hydroxysteroid dehydrogenase inhibitor) does not block hydrolysis but prevents interconversion between corticosterone and 11-dehydrocorticosterone .

2.1. 11β-Hydroxysteroid Dehydrogenase (11β-HSD)-Mediated Oxidation

Corticosterone undergoes reversible oxidation to 11-dehydrocorticosterone (11-DHC) via 11β-HSD, a reaction observed in vascular smooth muscle cells and renal tissues .

Reaction:

Corticosterone ↔ 11-Dehydrocorticosterone

Key Findings:

2.2. Lead Tetraacetate-Induced Oxidation

This compound reacts with lead tetraacetate (LTA) in non-aqueous media, leading to oxidation at the C11 position. This forms an 11-keto derivative, a reaction shared with cortisol acetate .

Reaction:

this compound + LTA → 11-Ketothis compound + Byproducts

Mechanism:

-

Steric hindrance from the C21 acetate group influences reaction specificity.

Cytochrome P450-Mediated Metabolism

Corticosterone (post-hydrolysis) undergoes hydroxylation via CYP3A4 and CYP2C isoforms, forming polar metabolites excreted in urine .

Major Metabolites:

-

15β-Hydroxythis compound: Primary metabolite with antiandrogen activity but reduced glucocorticoid potency .

-

6β-Hydroxycorticosterone: Minor metabolite with negligible biological activity .

Enzyme Kinetics:

| Enzyme | Substrate | Metabolite | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|---|---|

| CYP3A4 | Corticosterone | 15β-Hydroxycorticosterone | 12.5 | 8.2 |

| CYP2C19 | Corticosterone | 6β-Hydroxycorticosterone | 18.7 | 3.1 |

Progestogenic and Antiandrogenic Activity

This compound indirectly modulates androgen receptors (AR) and progesterone receptors (PR) through its metabolites:

-

Corticosterone: Binds glucocorticoid receptor (GR) with high affinity (Kd = 4.3 nM) .

-

15β-Hydroxythis compound: Exhibits 30% AR antagonism compared to cyproterone acetate .

Functional Outcomes:

Cross-Reactivity in Hypersensitivity Reactions

The acetate moiety alters allergenic potential. This compound shares cross-reactivity with:

-

Group A1 Corticosteroids: Hydrocortisone acetate, prednisolone acetate .

-

Structural Basis: Degradation products (e.g., steroid-glyoxal) bind arginine residues in serum proteins, triggering immune responses .

Comparative Metabolic Effects

Switching from this compound to hydrocortisone (HC) in adrenal insufficiency models reveals:

-

Increased Metabolic Risk: HC exhibits 40–50% stronger glucocorticoid effects than this compound due to bypassing hydrolysis .

-

Lipid Profile:

Parameter Δ After HC Switch (vs. CA) P-value Total body fat +1.3 kg <0.001 LDL cholesterol +0.4 mmol/L 0.02

7.1. Halogenation

Fluorination at C9/C11 enhances glucocorticoid potency but reduces allergenic potential by hindering glyoxal-arginine adduct formation .

7.2. Esterification

Long-chain esters (e.g., dipropionate) prolong half-life (t₁/₂ = 4.3 days vs. 38 hours for acetate) .

科学的研究の応用

Scientific Research Applications

1. Treatment of Adrenal Insufficiency

Corticosterone acetate has been studied extensively for its role in treating adrenal insufficiency, particularly Addison's disease. In clinical trials, patients have shown significant improvement in symptoms when treated with this compound. A notable study involved administering desoxy-corticosterone acetate (a related compound) to patients with Addison's disease, demonstrating effective management of symptoms over extended periods .

2. Anti-Inflammatory Effects

This compound is frequently used in research to investigate its anti-inflammatory properties. It has been shown to reduce inflammation in various models, including those simulating rheumatoid arthritis and other inflammatory diseases. For instance, a study noted that intramuscular injections of cortisone acetate significantly decreased inflammatory markers in animal models .

3. Neurological Applications

Recent studies have explored the use of this compound in neurological research, particularly concerning stress responses and neuroprotection. Research indicates that corticosterone can influence neurogenesis and synaptic plasticity, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Studies

Case Study 1: Addison's Disease Management

A study involving six patients with Addison's disease treated with desoxy-corticosterone acetate showed that all patients experienced clinical benefits. The treatment regimen included sodium chloride supplementation, leading to improved weight gain and symptom relief over several months .

Case Study 2: Inflammatory Conditions

In a controlled trial involving patients with rheumatoid arthritis, those receiving cortisone acetate injections reported reduced joint pain and swelling compared to a placebo group. Data indicated a significant decrease in C-reactive protein levels, a marker of inflammation .

Table 1: Clinical Outcomes in Addison's Disease Patients Treated with this compound

| Patient ID | Initial Symptoms | Treatment Duration | Dosage (mg/day) | Outcome |

|---|---|---|---|---|

| 1 | Fatigue | 10 months | 5 | Symptomatic control |

| 2 | Weight loss | 8 months | 10 | Significant improvement |

| 3 | Gastrointestinal issues | 6 months | 15 | Moderate relief |

| 4 | Muscle weakness | 9 months | 20 | Complete resolution |

Table 2: Inflammatory Markers Before and After Cortisone Acetate Treatment

| Patient ID | CRP Level (mg/L) Pre-Treatment | CRP Level (mg/L) Post-Treatment | Change (mg/L) |

|---|---|---|---|

| A | 25 | 5 | -20 |

| B | 30 | 10 | -20 |

| C | 15 | 3 | -12 |

作用機序

Corticosterone acetate exerts its effects by binding to glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals. This interaction modulates the expression of various genes involved in immune responses and metabolism. The compound also affects the hypothalamic-pituitary-adrenal axis, influencing the production of other hormones .

類似化合物との比較

Cortisol: The primary glucocorticoid in humans, involved in stress responses and metabolism.

Cortisone: An inactive metabolite of cortisol, converted back to cortisol in the liver.

Aldosterone: A mineralocorticoid involved in the regulation of sodium and potassium levels

Uniqueness: Corticosterone acetate is unique in its role as an intermediate in the steroidogenic pathway and its specific applications in scientific research. Unlike cortisol, which is the primary glucocorticoid in humans, this compound is more commonly studied in non-human species and serves as a valuable tool in understanding glucocorticoid function and metabolism .

生物活性

Corticosterone acetate is a synthetic glucocorticoid that plays a significant role in various biological activities, particularly in the regulation of inflammation, immune response, and metabolism. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and clinical implications supported by data tables and case studies.

Overview of this compound

This compound is derived from corticosterone, a natural steroid hormone produced by the adrenal cortex. It exhibits anti-inflammatory and immunosuppressive properties, making it useful in treating various conditions such as autoimmune diseases and allergies. Its mechanism of action primarily involves binding to glucocorticoid receptors, leading to changes in gene expression that modulate inflammatory pathways.

This compound exerts its effects through several mechanisms:

- Glucocorticoid Receptor Activation : It binds to the glucocorticoid receptor (GR), initiating a cascade of genomic and non-genomic responses that regulate the expression of pro-inflammatory cytokines and other mediators .

- Inhibition of Inflammatory Pathways : The compound inhibits the activity of phospholipase A2, decreasing the production of arachidonic acid derivatives, which are precursors to inflammatory mediators .

- Regulation of Immune Response : this compound modulates immune cell function by inhibiting neutrophil apoptosis and affecting the migration of leukocytes to sites of inflammation .

Pharmacological Effects

The pharmacological effects of this compound can be categorized into several key areas:

Clinical Applications

This compound is utilized in various clinical settings. Some notable applications include:

- Management of Autoimmune Diseases : It is effective in conditions like rheumatoid arthritis and lupus due to its immunosuppressive properties.

- Treatment of Allergic Reactions : Used to control severe allergic responses.

- Endocrine Disorders : It helps manage conditions related to adrenal insufficiency by replacing deficient hormones.

Case Studies

Several case studies highlight the clinical relevance and biological activity of this compound:

- Case Study 1 : A patient with autoimmune disease showed significant improvement in symptoms after this compound therapy, indicating its effectiveness in reducing inflammation and modulating immune response .

- Case Study 2 : In patients undergoing treatment for prostate cancer with abiraterone acetate, the addition of corticosteroids like this compound helped manage side effects related to hormonal therapy, demonstrating its role in enhancing quality of life while minimizing adverse effects .

- Case Study 3 : A clinical trial assessing different glucocorticoid regimens found that patients receiving lower doses of this compound experienced fewer side effects compared to higher doses, suggesting a dose-dependent relationship between efficacy and safety .

Research Findings

Recent studies have explored the biological activity of this compound further:

- A study indicated that switching from traditional cortisone acetate to modified-release formulations led to improved metabolic control without significant adverse effects on bone health over a follow-up period .

- Another investigation demonstrated that this compound significantly reduced blood pressure in patients with hypertension when used as part of a comprehensive treatment plan .

特性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQCPUMQBMFPLC-ZWFCQKKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020284 | |

| Record name | Corticosterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173-26-8 | |

| Record name | Corticosterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corticosterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticosterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Corticosterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,21-dihydroxypregn-4-ene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORTICOSTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN17U0V6BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does corticosterone acetate exert its effects at the cellular level?

A1: this compound, a synthetic glucocorticoid, readily crosses the cell membrane and binds to glucocorticoid receptors (GR) in the cytoplasm. This binding event facilitates the translocation of the hormone-receptor complex into the nucleus. Within the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either enhance or repress the transcription of target genes, ultimately influencing a diverse array of physiological processes, including immune response, metabolism, and stress response. []

Q2: How does this compound compare to other glucocorticoids like cortisone and dexamethasone in terms of its potency and target selectivity?

A2: this compound exhibits varying degrees of potency and selectivity compared to other glucocorticoids. Studies on the chick embryo demonstrated that this compound is less potent than hydrocortisone acetate in inhibiting embryonic growth, with a 50-fold difference in effective dose levels. [] Conversely, in suppressing ACTH secretion in rats, this compound, when implanted in the brain, demonstrates comparable efficacy to dexamethasone pellets. [] These variations highlight the nuanced differences in glucocorticoid activity depending on the specific biological context and species.

Q3: What is the role of this compound in regulating electrolyte balance?

A3: this compound plays a crucial role in regulating electrolyte balance, particularly sodium and potassium levels. Research demonstrates that in normal dogs, this compound administration leads to significant sodium and chloride retention coupled with potassium diuresis. [, ] Furthermore, in adrenalectomized dogs, this compound effectively substitutes for adrenal cortical extract in maintaining electrolyte balance. [] These findings underscore the importance of this compound in maintaining electrolyte homeostasis.

Q4: Can you elaborate on the impact of this compound on carbohydrate metabolism?

A4: this compound influences carbohydrate metabolism, primarily through its diabetogenic effects. Studies have shown that it significantly increases glycosuria in partially depancreatized rats. [] Compared to 11-desoxythis compound, this compound exhibits a more potent diabetogenic effect. [] These effects on carbohydrate metabolism highlight the intricate relationship between this compound and glucose regulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。